molecular formula C5H3IN2 B11886005 5-Iodo-1H-pyrrole-2-carbonitrile

5-Iodo-1H-pyrrole-2-carbonitrile

Katalognummer: B11886005
Molekulargewicht: 218.00 g/mol
InChI-Schlüssel: ZNMQUFWVDRQHRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features an iodine atom attached to a pyrrole ring, with a nitrile group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-pyrrole-2-carbonitrile typically involves the iodination of a pyrrole derivative. One common method involves the reaction of 1H-pyrrole-2-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrrole-2-carbonitrile, while oxidation might produce a pyrrole-2-carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

5-Iodo-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 5-Iodo-1H-pyrrole-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and nitrile group can participate in various interactions, such as hydrogen bonding or halogen bonding, which can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrrole-2-carbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.

    5-Chloro-1H-pyrrole-2-carbonitrile:

Uniqueness

5-Iodo-1H-pyrrole-2-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound for specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C5H3IN2

Molekulargewicht

218.00 g/mol

IUPAC-Name

5-iodo-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C5H3IN2/c6-5-2-1-4(3-7)8-5/h1-2,8H

InChI-Schlüssel

ZNMQUFWVDRQHRU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=C1)I)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.